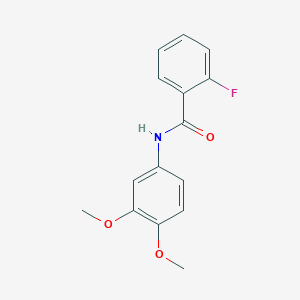

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,4-dimethoxyphenyl)-2-fluorobenzamide” is a chemical compound that has not been extensively studied. It is related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class . This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used as an intermediate in the synthesis of various drugs . For instance, similar compounds have been employed in the preparation of the muscle relaxant papaverin .

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives have a wide spectrum of biological activities and are associated with various types of pharmacokinetic and pharmacodynamic properties . N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the synthesis of these derivatives .

Study of Oxidative Stress

Compounds similar to N-(3,4-dimethoxyphenyl)-2-fluorobenzamide have been used to study the role of reactive oxygen species (ROS) in various diseases, including cardiovascular disease, cancer, and neurodegenerative diseases. It could potentially be used in similar research.

Corrosion Inhibition

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used as a corrosion inhibitor. Similar compounds have been investigated for their corrosion inhibition properties on mild steel in acidic media .

Synthesis of Acrylonitrile Derivatives

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the synthesis of acrylonitrile derivatives . These derivatives have various applications in the chemical industry.

Preparation of Modified Diterpene

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide could potentially be used in the preparation of modified diterpene . Diterpenes have various applications in the pharmaceutical industry.

Wirkmechanismus

Target of Action

It is known that compounds with a similar structure, such as 3,4-dimethoxyphenethylamine (dmpea), are analogues of the major human neurotransmitter dopamine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Dmpea, a structurally similar compound, has some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-2-fluorobenzamide might interact with its targets in a similar manner, potentially inhibiting certain enzymes and affecting neurotransmitter levels.

Biochemical Pathways

Related compounds like dmpea are known to affect the dopamine pathway . This could potentially lead to downstream effects such as altered mood, cognition, and motor control.

Pharmacokinetics

The structurally similar compound dmpea is known to have a low aqueous solubility and a low volatility , which could impact its bioavailability.

Result of Action

It is known that related compounds like dmpea can have effects such as inhibiting certain enzymes and affecting neurotransmitter levels . These changes could potentially lead to various physiological effects.

Action Environment

The environment can significantly influence the action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-2-fluorobenzamide. For instance, it has been found that this compound can act as a corrosion inhibitor for mild steel in acidic environments . This suggests that the compound’s action can be influenced by factors such as pH and temperature.

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVHMQWUNRNMFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5677211.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5677235.png)

![N,N-dimethyl-1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine](/img/structure/B5677236.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)

![8-(2-pyrazinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5677251.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)

![(3R*,4S*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5677261.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)

![3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide](/img/structure/B5677281.png)

![5-(4-bromophenyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5677283.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)

![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)